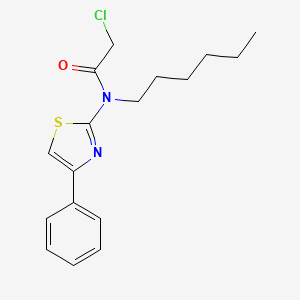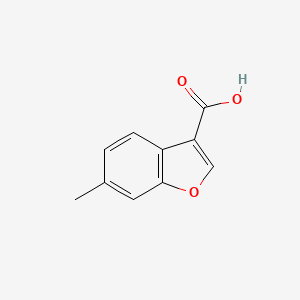
6-Methyl-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-1-benzofuran-3-carboxylic acid” is an organic compound . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring . The carboxylic acid group is attached at the 3rd position of the benzofuran ring .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling , which has not only fewer side reactions but also high yield .
Molecular Structure Analysis
The molecular weight of “this compound” is 176.17 . The molecular structure is characterized by a benzene ring fused with a furan ring . The carboxylic acid group is attached at the 3rd position of the benzofuran ring .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical transformations, allowing the introduction of functional groups and formation of more complex molecules . For instance, they can undergo palladium-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
“this compound” is a powder . It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone .
Applications De Recherche Scientifique
Electrochemical Synthesis of New Benzofuran Derivative
A study explored the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles like 4-hydroxy-1-methyl-2(1H)-quinolone, resulting in the synthesis of a benzofuran derivative, potentially including structures similar to 6-Methyl-1-benzofuran-3-carboxylic acid. This research highlights the use of electrochemical methods in synthesizing benzofuran derivatives (Moghaddam et al., 2006).
Molecular Docking and Spectroscopic Properties
Another study focused on the structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives. This work demonstrates the potential biological activities of these compounds, including their inhibitory effects against cancer and microbial diseases, suggesting significant applications in medical research (Sagaama et al., 2020).
Synthesis of Benzofuran Carboxamide-Benzylpyridinum Salts
Research on the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors highlights another scientific application. These compounds, related in structure to this compound, have shown potential in inhibiting butyrylcholinesterase, which could have implications in treating neurological disorders (Abedinifar et al., 2018).
Benzofuran in Organic Synthesis
The synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives is another notable application. This research demonstrates the versatility of benzofuran derivatives in organic synthesis, showcasing their potential in creating a variety of biologically active compounds (Gao et al., 2011).
Benzofuran Synthesis and Coordination Reactions
A study on the synthesis of [1]benzofuro[3,2-c]pyridine and its coordination reactions with various metals provides insight into the use of benzofuran derivatives in creating complex metal-organic structures. This research could have implications in materials science and coordination chemistry (Mojumdar et al., 2009).
Solubility and Solvent Selection in Molecular Systems
In the field of materials science, the study of the solubilities of benzofuran derivatives in various solvents contributes to understanding their applications in molecular heterojunction systems. This research is crucial for the development of advanced materials, especially in the context of energy conversion (Walker et al., 2011).
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which 6-methyl-1-benzofuran-3-carboxylic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Safety and Hazards
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Propriétés
IUPAC Name |
6-methyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFZGUWNGDFJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1555624-85-5 |
Source


|
| Record name | 6-methyl-1-benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2722264.png)
![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)
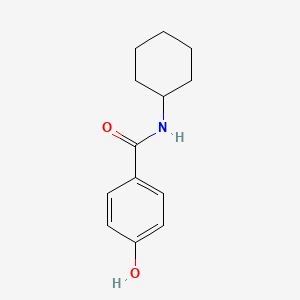
![5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid](/img/structure/B2722273.png)
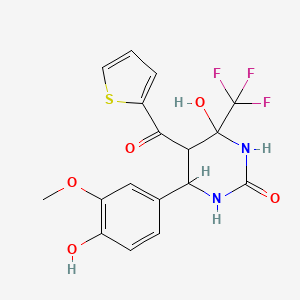
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide](/img/structure/B2722275.png)

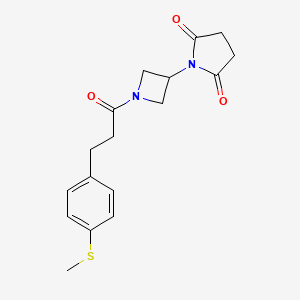
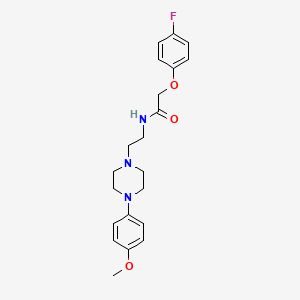

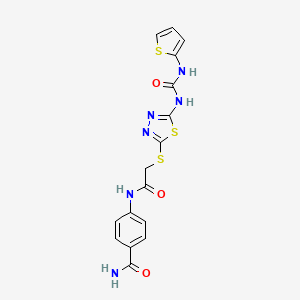
![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride](/img/structure/B2722284.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)
